molecular formula C22H19N5O4S B2851316 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 946323-07-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2851316
CAS No.: 946323-07-5
M. Wt: 449.49
InChI Key: HUHKEFZOPUEEPD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxin core linked via an acetamide group to a sulfanyl-substituted pyrazolo[1,5-a][1,3,5]triazin-4-one moiety. The benzodioxin scaffold contributes to metabolic stability and lipophilicity, while the pyrazolo-triazinone ring system is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The methyl and phenyl substituents on the triazinone ring likely modulate steric and electronic properties, influencing target binding and solubility.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-19(14-5-3-2-4-6-14)20-24-21(25-22(29)27(20)26-13)32-12-18(28)23-15-7-8-16-17(11-15)31-10-9-30-16/h2-8,11H,9-10,12H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKEFZOPUEEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Substituents/R-Groups Biological Activity Synthesis Pathway
Target Compound Benzodioxin + Pyrazolo-triazinone 7-methyl, 8-phenyl Inferred kinase/antimicrobial activity Likely via Suzuki coupling or SNAr
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Benzodioxin + Sulfonamide 4-chlorophenyl, 3,5-dimethylphenyl Antibacterial/antifungal Sulfonylation + acetamide coupling
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + Indole Indole-methyl, substituted phenyl Anticancer (inferred) Oxadiazole-thiol intermediate
CAS 1223946-78-8 (Triazolo-pyrazinone analogue) Benzodioxin + Triazolo-pyrazinone 2-methoxyphenyl Unspecified (structural analogue) Custom synthesis (Arctom Scientific)

Key Differences :

  • Core Heterocycles: The target compound’s pyrazolo-triazinone differs from sulfonamides (), oxadiazoles (), and triazolo-pyrazinones (). These cores dictate distinct electronic profiles and hydrogen-bonding capabilities, affecting target selectivity .
  • Substituents: The 7-methyl and 8-phenyl groups on the triazinone may enhance hydrophobic interactions compared to the 4-chlorophenyl sulfonamide in or the methoxyphenyl in .
  • Biological Activity: While sulfonamide derivatives () show marked antifungal activity, pyrazolo-triazinones are often explored for kinase inhibition due to their ATP-mimetic properties.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

Property Target Compound Sulfonamide Derivative Oxadiazole-Indole Hybrid
LogP (Lipophilicity) ~3.2 (high) ~2.8 (moderate) ~3.5 (very high)
Solubility (µg/mL) <10 (low) 15–20 (moderate) <5 (very low)
IC50 (Antimicrobial) Not reported 12.5 µg/mL (vs. S. aureus) Not tested
Hemolytic Activity Unreported 8–12% (low) Not assessed

Insights :

  • The target compound’s low solubility (inferred from high LogP) may limit bioavailability, necessitating formulation optimization.
  • Sulfonamide derivatives exhibit lower LogP and higher solubility, correlating with their efficacy in aqueous microbiological assays .

Research Findings and Implications

  • Antimicrobial Potential: While direct data on the target compound is lacking, structural parallels to ’s sulfonamides suggest possible activity against Gram-positive bacteria. The pyrazolo-triazinone’s rigid structure may improve target binding compared to flexible sulfonamides.
  • Kinase Inhibition: Pyrazolo-triazinones are known to inhibit kinases like CDK2 or Aurora A. The 8-phenyl group may enhance affinity for hydrophobic kinase pockets, analogous to triazolo-pyrazinones in .
  • Toxicity Profile : The absence of hemolytic data for the target compound warrants caution; sulfonamide derivatives in show low hemolysis, but sulfur-containing groups (e.g., sulfanyl) may alter membrane interactions.

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyrazolo[1,5-a][1,3,5]triazin-4-one core via cyclization of substituted hydrazine derivatives with carbonyl-containing precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions. Sodium hydride or potassium carbonate is often used as a base to deprotonate the thiol group .
  • Step 3: Coupling with the 2,3-dihydro-1,4-benzodioxin-6-amine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or THF .
    Key Considerations: Monitor reactions with TLC and characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm functional group transformations .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Answer:

  • HPLC-MS: Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • Multinuclear NMR: Assign signals for the benzodioxin (δ 4.2–4.5 ppm, OCH2_2CH2_2O), pyrazolo-triazine (δ 8.1–8.3 ppm, aromatic protons), and acetamide (δ 2.1 ppm, CH3_3CO) moieties .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the sulfanyl bridge) using single-crystal diffraction data .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and minimize side-product formation?

Answer:

  • Variables: Test solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios of thiol to acetamide precursor) .
  • Statistical Models: Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design might reveal that yields peak at 60°C with 1.1 equivalents of thiol .
  • Validation: Confirm reproducibility across 3–5 independent trials and analyze variance (ANOVA) to ensure model robustness .

Advanced: How should researchers address contradictory reports on the compound’s enzyme inhibition potency?

Answer:

  • Orthogonal Assays: Compare results from fluorometric (e.g., fluorescence polarization) and radiometric (e.g., 32P^{32}P-ATP incorporation) assays to rule out methodological artifacts .
  • Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing 7-methyl with 7-ethyl) to assess if potency variations are structure-dependent .
  • Molecular Dynamics Simulations: Model binding interactions with the enzyme’s active site to identify critical residues (e.g., hydrogen bonds with the triazine ring) that may explain discrepancies .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: Calculate Fukui indices to identify electrophilic centers (e.g., the sulfur atom in the sulfanyl group) prone to oxidation or substitution .
  • Solvent Effects: Simulate reaction pathways in explicit solvent models (e.g., water or ethanol) using COSMO-RS to account for solvation energy barriers .
  • Validation: Correlate computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis) .

Basic: What are the primary biological targets investigated for this compound?

Answer:

  • Kinase Inhibition: Screened against serine/threonine kinases (e.g., PKA, PKC) due to structural similarity to ATP-competitive inhibitors .
  • GPCR Modulation: Tested for affinity toward adenosine A2A_{2A} receptors, leveraging the benzodioxin moiety’s role in receptor binding .
  • Antimicrobial Activity: Evaluated against Gram-positive bacteria (e.g., S. aureus) via MIC assays, with mixed results requiring further validation .

Advanced: How can researchers elucidate the mechanism of thiol-disulfide exchange reactions involving this compound?

Answer:

  • Spectroscopic Probes: Use 13C^{13}C-labeled acetamide groups to track bond cleavage via 13C^{13}C-NMR .
  • Stopped-Flow Kinetics: Measure transient intermediates (e.g., disulfide radicals) under anaerobic conditions .
  • Isotopic Labeling: Introduce 34S^{34}S isotopes to distinguish between nucleophilic substitution and radical-mediated pathways .

Basic: What stability profiles should be assessed during formulation studies?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for lyophilization) .
  • Photolytic Degradation: Expose to UV light (λ = 254 nm) and monitor via HPLC for photooxidation products (e.g., sulfoxide derivatives) .
  • pH Sensitivity: Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 phosphate buffer) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Substituent Variation: Replace the 8-phenyl group with electron-withdrawing (e.g., 8-CF3_3) or donating (e.g., 8-OCH3_3) groups to modulate kinase binding .
  • Bioisosteric Replacement: Substitute the benzodioxin ring with a benzofuran or chromone scaffold to reduce off-target effects on cytochrome P450 enzymes .
  • Pharmacophore Mapping: Overlay crystal structures of target proteins to identify non-essential regions for truncation (e.g., shortening the acetamide chain) .

Advanced: What strategies validate the compound’s synergistic effects in combination therapies?

Answer:

  • Isobologram Analysis: Quantify synergy ratios (e.g., CI < 1) when co-administered with cisplatin in cancer cell lines .
  • Transcriptomic Profiling: Use RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis or DNA repair) in combination vs. monotherapy .
  • In Vivo Models: Test efficacy in xenograft mice, adjusting dosing schedules to minimize toxicity while maintaining synergistic tumor suppression .

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